4,4'-Dimethoxychalcone
CAS No.: 2373-89-9
Cat. No.: VC21342913
Molecular Formula: C17H16O3
Molecular Weight: 268.31 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 2373-89-9 |
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Molecular Formula | C17H16O3 |
Molecular Weight | 268.31 g/mol |
IUPAC Name | 1,3-bis(4-methoxyphenyl)prop-2-en-1-one |
Standard InChI | InChI=1S/C17H16O3/c1-19-15-8-3-13(4-9-15)5-12-17(18)14-6-10-16(20-2)11-7-14/h3-12H,1-2H3 |
Standard InChI Key | HDXVSZWKIHQDES-UHFFFAOYSA-N |
Isomeric SMILES | COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC |
SMILES | COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC |
Canonical SMILES | COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC |
Chemical Structure and Properties
4,4'-Dimethoxychalcone possesses a distinctive chemical structure that directly influences its biological activities. The compound features two aromatic rings connected by an α,β-unsaturated carbonyl system, with methoxy groups at the 4 and 4' positions of the aromatic rings. This configuration creates a conjugated system that contributes to its reactivity and interaction with biological targets .
Physical and Chemical Properties
Understanding the physical and chemical properties of DMC is essential for appreciating its biological activities and developing effective formulations for various applications. The table below summarizes the key properties of 4,4'-Dimethoxychalcone:
Property | Value/Description |
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Molecular Formula | C17H16O3 |
Molecular Weight | 268.31 g/mol |
Appearance | Typically appears as a crystalline solid |
Chemical Classification | Flavonoid, Chalcone derivative |
IUPAC Name | (E)-1,3-bis(4-methoxyphenyl)prop-2-en-1-one |
Chemical Identifiers | CAS: 2373-89-9 |
Structural Feature | Contains two aromatic rings connected by an α,β-unsaturated carbonyl system |
Functional Groups | Two methoxy groups at 4 and 4' positions, carbonyl group |
The unique physical and chemical properties of DMC, particularly its lipophilicity and the presence of methoxy groups, contribute significantly to its biological activities. The methoxy groups are particularly important as they can transport electrons to the neighboring π-electron system through conjugation, increasing the charge density of the benzene ring structure. This characteristic improves the bioavailability of DMC, potentially prolonging its duration of action and enhancing its pharmacological activity .
Synthesis Methods
The synthesis of 4,4'-Dimethoxychalcone can be achieved through several methods, with the Claisen-Schmidt condensation reaction being one of the most commonly employed approaches. This reaction typically involves the condensation of a suitable acetophenone derivative with benzaldehyde under appropriate conditions.
Claisen-Schmidt Condensation
This method involves the condensation of 1-(4-methoxyphenyl)ethanone with 4-methoxybenzaldehyde in the presence of a base catalyst. The reaction proceeds through aldol condensation followed by dehydration to form the characteristic α,β-unsaturated carbonyl structure of chalcones .
The Claisen-Schmidt condensation method offers several advantages for the synthesis of DMC, including:
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Simple operational procedures
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High rate of carbon–carbon double bond formation
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Ease of purification due to less complex mixed structures
Compared to other synthetic approaches, this method is particularly efficient for producing DMC with good yield and purity. When methoxy groups are attached to the benzene ring, they may transport electrons to the neighboring π-electron system through conjugation, which increases the charge density of the benzene ring structure, potentially improving the bioavailability and pharmacological activity of the synthesized DMC .
Biological Activities and Pharmacological Effects
4,4'-Dimethoxychalcone exhibits a diverse range of biological activities that make it a compound of significant interest for therapeutic applications. Recent research has unveiled multiple pharmacological effects that highlight its potential as a multi-target drug candidate.
Anti-Inflammatory Properties
DMC has demonstrated notable anti-inflammatory properties through various mechanisms. Studies have shown that it can decrease the expression levels of key inflammatory mediators including nitric oxide (NO), tumor necrosis factor (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in cellular models such as RAW264.7 cells . This anti-inflammatory effect suggests potential applications in treating inflammatory conditions and diseases.
The compound's ability to modulate inflammatory pathways makes it a promising candidate for developing anti-inflammatory medications with potentially fewer side effects compared to conventional treatments. The downregulation of pro-inflammatory cytokines by DMC indicates its potential to interrupt the inflammatory cascade at multiple points .
Anti-Cancer and Anti-Tumor Activities
DMC has shown promise as an anticancer agent through multiple mechanisms. Research has indicated that chalcone derivatives including DMC can induce apoptosis in cancer cells through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins such as Bcl-2 .
The compound's activity against various cancer cell lines suggests a broad-spectrum anticancer potential. Its ability to affect multiple cellular pathways involved in cancer progression makes it an interesting lead compound for developing novel anticancer therapeutics. Additionally, the relatively simple structure of DMC allows for further modifications to enhance its anticancer properties and target specificity .
Senolytic Activity and Anti-Aging Effects
One of the most significant recent discoveries regarding DMC is its senolytic activity—the ability to selectively eliminate senescent cells. Senescent cells are cells that have ceased to divide but remain metabolically active and secrete various inflammatory factors collectively known as the senescence-associated secretory phenotype (SASP) .
Recent research has demonstrated that DMC treatment selectively eliminates senescent cells while sparing non-senescent cells. This selective elimination occurs through the inhibition of ferrochelatase (FECH) and the induction of ferritinophagy, leading to an increase in labile iron pool and triggering ferroptosis specifically in senescent cells .
In animal studies, DMC treatment has shown remarkable anti-aging effects, including:
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Prevention of hair loss
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Improved motor coordination
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Reduced expression of senescence-associated secretory phenotype factors (IL-6, IL-1β, CXCL-10, and MMP12) in the liver of aged mice
These findings position DMC as a promising compound for developing interventions to address age-related pathologies and potentially extend healthy lifespan.
Antimicrobial Activity
DMC has also demonstrated bacteriostatic activity against several microorganisms, including Staphylococcus aureus, Proteus vulgaris, methicillin-resistant Staphylococcus aureus (MRSA), and Candida albicans . This broad-spectrum antimicrobial activity suggests potential applications in developing novel antimicrobial agents, particularly against resistant strains.
The table below summarizes the key biological activities of 4,4'-Dimethoxychalcone and their potential therapeutic implications:
Biological Activity | Mechanism/Effect | Potential Therapeutic Applications |
---|---|---|
Anti-inflammatory | Decreases expression of NO, TNF-α, IL-6, IL-1β | Inflammatory diseases, autoimmune disorders |
Anti-cancer | Induces apoptosis through Bax upregulation and Bcl-2 downregulation | Various cancer types, particularly hormone-independent cancers |
Senolytic | Eliminates senescent cells via FECH inhibition and ferritinophagy induction | Age-related disorders, extending healthy lifespan |
Antimicrobial | Bacteriostatic activity against various microorganisms | Infections, particularly those caused by resistant strains |
Antioxidant | Protects against oxidative damage | Neurodegenerative diseases, cardiovascular protection |
Mechanisms of Action
The diverse biological activities of 4,4'-Dimethoxychalcone are underpinned by several molecular mechanisms. Understanding these mechanisms provides insight into the compound's therapeutic potential and guides further research and development efforts.
Ferroptosis Induction
A key mechanism through which DMC exerts its biological effects, particularly its senolytic activity, is the induction of ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation. Research has revealed that DMC induces ferroptosis specifically in senescent cells through a cascade of molecular events .
The process begins with the inhibition of ferrochelatase (FECH), an enzyme involved in heme biosynthesis. FECH has been found to be highly expressed in senescent cells compared to non-senescent cells, making it an ideal target for selective elimination . DMC's inhibition of FECH disrupts iron homeostasis in senescent cells, leading to subsequent effects on cellular iron handling.
Ferritinophagy Activation
Following FECH inhibition, DMC has been shown to induce ferritinophagy—the autophagic degradation of ferritin, the primary cellular iron storage protein. This process releases stored iron into the labile iron pool within cells .
The increased labile iron pool resulting from ferritinophagy leads to enhanced production of reactive oxygen species through Fenton reactions. These reactive species cause lipid peroxidation, a hallmark of ferroptosis, which ultimately leads to cell death. This mechanism explains the selective elimination of senescent cells by DMC, as these cells are particularly vulnerable to ferroptosis due to their altered redox state and iron handling mechanisms .
Anti-inflammatory Signaling Pathways
DMC's anti-inflammatory effects are mediated through its influence on various signaling pathways involved in inflammation. The compound has been shown to decrease the expression of pro-inflammatory mediators such as nitric oxide, TNF-α, IL-6, and IL-1β .
These effects might involve the modulation of transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which regulate the expression of pro-inflammatory genes. By inhibiting these pathways, DMC can attenuate inflammatory responses at multiple levels, contributing to its therapeutic potential in inflammatory conditions.
Epithelial-Mesenchymal Transition (EMT) Inhibition
Some chalcone derivatives, including DMC, have shown the ability to inhibit epithelial-mesenchymal transition (EMT), a process involved in cancer metastasis and fibrosis. This inhibition contributes to the anti-cancer and anti-fibrotic potential of these compounds .
The mechanisms by which DMC inhibits EMT may involve modulation of key signaling pathways such as TGF-β/Smad, Wnt/β-catenin, and various receptor tyrosine kinase pathways. By targeting these pathways, DMC may prevent the acquisition of mesenchymal characteristics by epithelial cells, thereby inhibiting cancer progression and metastasis.
Industry | Application Area | Potential Benefits |
---|---|---|
Pharmaceutical | Anti-aging therapies | Selective elimination of senescent cells, prevention of age-related pathologies |
Pharmaceutical | Cancer treatment | Induction of apoptosis in cancer cells, potential for combination therapies |
Pharmaceutical | Anti-inflammatory medications | Modulation of multiple inflammatory mediators, potential for reduced side effects |
Pharmaceutical | Antimicrobial agents | Activity against resistant strains, new mechanism of action |
Cosmetics | Anti-aging skincare | Reduction of cellular senescence in skin, potential improvement in skin appearance |
Cosmetics | Skin protection | Antioxidant effects, protection against environmental damage |
Food | Natural preservatives | Antimicrobial activity, clean-label solution for food preservation |
Food | Natural colorants | Visual appeal, potential health benefits |
Current Research and Future Directions
Research on 4,4'-Dimethoxychalcone is an active and evolving field, with recent studies continuing to uncover new aspects of its biological activities and potential applications. Several key areas of current research and promising directions for future investigation can be identified.
Advanced Senolytic Applications
The discovery of DMC's senolytic activity has opened new avenues for research into age-related diseases. Current studies are exploring the potential of DMC, either alone or in combination with other compounds like quercetin or dasatinib, for treating various age-related pathologies . The selective elimination of senescent cells by DMC could potentially address conditions ranging from osteoarthritis to neurodegenerative diseases and age-related frailty.
Future research in this area might focus on:
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Optimizing dosing regimens for maximum senolytic efficacy with minimal side effects
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Developing targeted delivery systems to enhance DMC's activity in specific tissues
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Identifying biomarkers to monitor the elimination of senescent cells in response to DMC treatment
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Conducting long-term studies to assess the impact of DMC on healthspan and lifespan
Mechanistic Studies
While significant progress has been made in understanding the mechanisms underlying DMC's biological activities, particularly its senolytic effects through FECH inhibition and ferritinophagy induction, many aspects of its molecular interactions remain to be elucidated . Current research is investigating the detailed molecular mechanisms by which DMC interacts with its various targets and influences cellular processes.
Future mechanistic studies might explore:
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The complete molecular pathways involved in DMC-induced ferroptosis
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Potential direct protein targets of DMC beyond FECH
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The structure-activity relationships determining DMC's specificity for senescent cells
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Cross-talk between ferroptosis and other cell death pathways in DMC's effects
Structural Modifications and Derivatives
The relatively simple structure of DMC provides opportunities for chemical modifications to enhance its properties and develop derivatives with improved pharmacokinetics, biodistribution, or target specificity . Current research includes the synthesis and testing of various DMC derivatives with modifications at different positions of the basic chalcone structure.
Future work in this area might focus on:
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Developing derivatives with enhanced bioavailability and cellular uptake
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Creating tissue-specific DMC derivatives for targeted therapies
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Optimizing the balance between efficacy and toxicity through structural modifications
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Exploring novel delivery systems for DMC and its derivatives
Clinical Translation
As the preclinical evidence for DMC's therapeutic potential continues to accumulate, efforts to translate these findings into clinical applications are likely to intensify. The compound's natural origin, diverse biological activities, and favorable safety profile make it an attractive candidate for drug development .
Future clinical translation efforts might include:
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Preclinical toxicology studies to assess the safety profile of DMC in various models
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Phase I clinical trials to establish safety and pharmacokinetics in humans
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Development of biomarkers to assess the efficacy of DMC in clinical settings
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Exploration of combination therapies with existing treatments for various conditions
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